

# An In-depth Technical Guide to Seladelpar Sodium Salt: Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Seladelpar sodium salt*

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## Abstract

Seladelpar is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPAR $\delta$ ), a nuclear receptor that plays a critical role in regulating metabolic and inflammatory pathways.[1] Developed for the treatment of primary biliary cholangitis (PBC), Seladelpar has demonstrated significant efficacy in clinical trials, leading to its approval for medical use.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical data of Seladelpar, with a focus on its sodium salt form. Detailed experimental protocols and visual representations of key biological and experimental processes are included to support further research and development.

## Chemical Structure and Physicochemical Properties

Seladelpar is a single R-configuration enantiomer.[2] While the approved formulation, Livdelzi®, contains Seladelpar as a lysine dihydrate salt, the sodium salt has been utilized in preclinical and research settings.[2][3] The core active moiety is Seladelpar free acid.

## Chemical Identity

A summary of the chemical identifiers for Seladelpar and its salt forms is presented in Table 1.

Table 1: Chemical Identifiers of Seladelpar and its Salts

Identifier	Seladelpar (Free Acid)	Seladelpar Sodium Salt	Seladelpar Lysine Dihydrate
IUPAC Name	2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid	Sodium 2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate	(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid;dihydrate
SMILES	<chem>CCO--INVALID-LINK--C(F)(F)F)CSC2=CC(=C(C(=C2)OCC(=O)O)C</chem>	<chem>CCO--INVALID-LINK--C(F)(F)F)CSC2=CC(=C(C(=C2)OCC(=O)[O-])C.[Na+]</chem>	<chem>CCO--INVALID-LINK--C(F)(F)F)CSC2=CC(=C(C(=C2)OCC(=O)O)C.C(CCN)C--INVALID-LINK--O)N.O.O</chem>
CAS Number	851528-79-5[1]	3026272-24-8[3]	928821-40-3
Molecular Formula	C <sub>21</sub> H <sub>23</sub> F <sub>3</sub> O <sub>5</sub> S[1]	C <sub>21</sub> H <sub>22</sub> F <sub>3</sub> NaO <sub>5</sub> S	C <sub>27</sub> H <sub>41</sub> F <sub>3</sub> N <sub>2</sub> O <sub>9</sub> S
Molar Mass	444.47 g/mol [1]	466.44 g/mol	626.68 g/mol [2]

## Physicochemical Properties

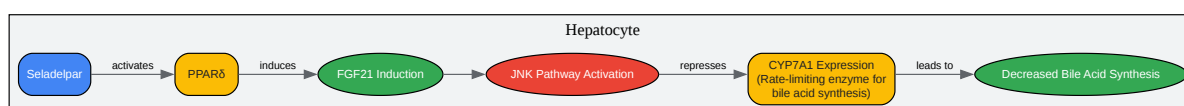
Seladelpar lysine dihydrate is described as a white to off-white powder with pH-dependent solubility in water; it is slightly soluble at low pH and very soluble at high pH.[2] Specific solubility data for the sodium salt is not readily available in the provided search results, but it is expected to exhibit good aqueous solubility.

## Mechanism of Action

Seladelpar is a selective agonist for the PPAR $\delta$  receptor.[1] Its therapeutic effects in PBC are believed to be mediated through the modulation of bile acid synthesis and inflammatory pathways.

## PPAR $\delta$ Signaling Pathway

The activation of PPAR $\delta$  by Seladelpar initiates a signaling cascade that leads to the downregulation of bile acid synthesis. A key step in this pathway is the induction of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which ultimately represses the expression of Cholesterol 7 $\alpha$ -hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This mechanism is independent of the farnesoid X receptor (FXR) pathway, another important regulator of bile acid homeostasis.



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Caption: Seladelpar's PPAR $\delta$  signaling pathway in hepatocytes.

## Potency and Selectivity

Seladelpar is a highly potent and selective PPAR $\delta$  agonist. The sodium salt has a reported EC<sub>50</sub> of 2 nM for PPAR $\delta$  activation.[3] It exhibits over 750-fold and 2500-fold selectivity for PPAR $\delta$  compared to PPAR $\alpha$  and PPAR $\gamma$ , respectively.[3]

Table 2: In Vitro Potency and Selectivity of Seladelpar

Parameter	Value
PPAR $\delta$ EC <sub>50</sub>	2 nM[3]
Selectivity vs. PPAR $\alpha$	>750-fold[3]
Selectivity vs. PPAR $\gamma$	>2500-fold[3]

## Pharmacokinetics

## Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: Seladelpar is orally active.[3] Following oral administration, the median time to peak plasma concentration (Tmax) is approximately 1.5 hours in patients with PBC.
- Distribution: Seladelpar has an apparent volume of distribution of approximately 133.2 L at steady state.[2] It is highly bound to plasma proteins (>99%).[2]
- Metabolism: Seladelpar is primarily metabolized by CYP2C9, and to a lesser extent by CYP2C8 and CYP3A4.[2] The major metabolites are seladelpar sulfoxide (M1), desethyl-seladelpar (M2), and desethyl-seladelpar sulfoxide (M3).[2]
- Excretion: The metabolites of Seladelpar are primarily excreted in the urine. Following a single oral dose of radiolabeled seladelpar, approximately 73.4% of the dose was recovered in urine and 19.5% in feces. The mean elimination half-life is about 6 hours in healthy subjects and ranges from 3.8 to 6.7 hours in patients with PBC.[2]

Table 3: Pharmacokinetic Parameters of Seladelpar in PBC Patients

Parameter	Value	Reference
Tmax	~1.5 hours	
Apparent Volume of Distribution (steady state)	~133.2 L	[2]
Plasma Protein Binding	>99%	[2]
Elimination Half-life	3.8 - 6.7 hours	[2]
Apparent Oral Clearance	12 L/h	
Primary Metabolizing Enzymes	CYP2C9, CYP2C8, CYP3A4	[2]
Primary Route of Excretion	Urine (as metabolites)	

## Clinical Efficacy and Safety

The efficacy and safety of Seladelpar for the treatment of PBC have been evaluated in several clinical trials, most notably the Phase 3 RESPONSE study.[\[4\]](#)

## Phase 3 RESPONSE Study

The RESPONSE trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of a 10 mg daily dose of Seladelpar in patients with PBC who had an inadequate response to or were intolerant of ursodeoxycholic acid (UDCA).[\[4\]](#)

Table 4: Key Efficacy Endpoints from the Phase 3 RESPONSE Study

Endpoint	Seladelpar (10 mg)	Placebo	p-value	Reference
Biochemical Response at 12 Months	61.7%	20.0%	<0.001	<a href="#">[4]</a>
Alkaline Phosphatase (ALP) Normalization at 12 Months	25.0%	0%	<0.001	<a href="#">[4]</a>
Change in Pruritus NRS Score at 6 Months	-3.2	-1.7	0.005	<a href="#">[4]</a>
Composite endpoint of ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN. <a href="#">[4]</a>				

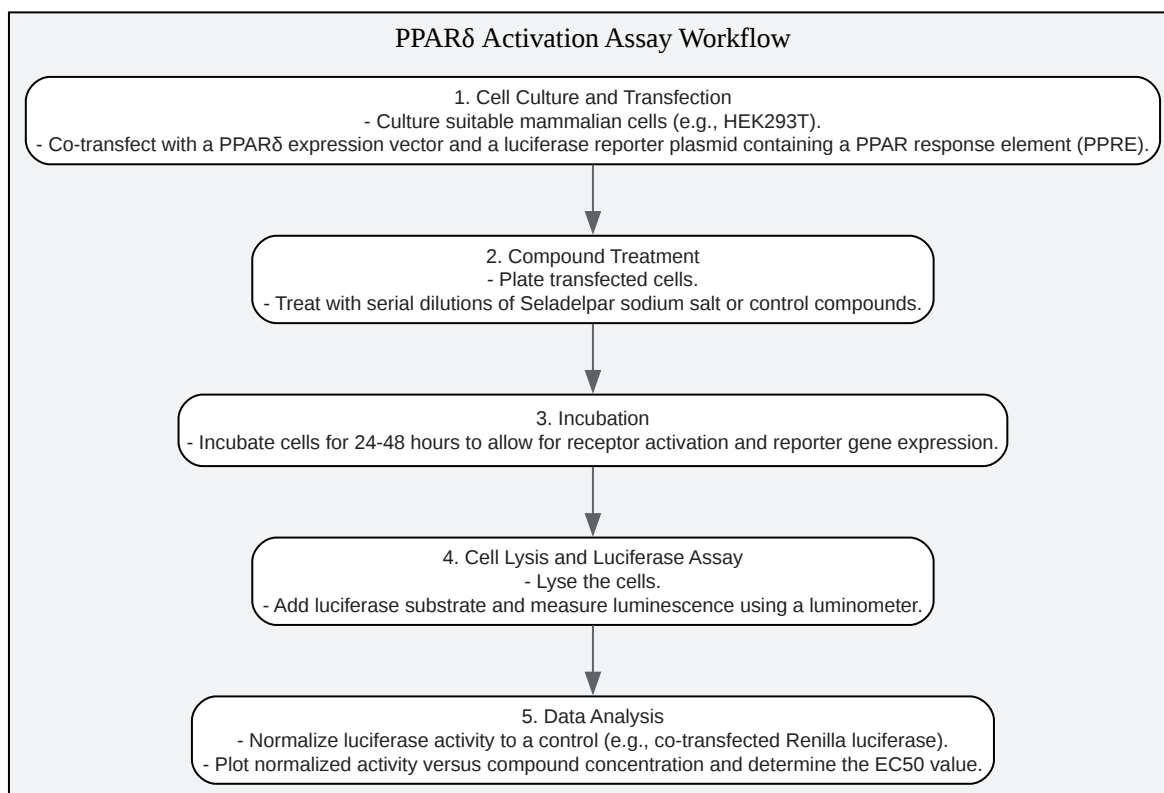
## Safety Profile

In the RESPONSE trial, the incidence of adverse events was similar between the Seladelpar and placebo groups.[4] The most common adverse events were headache, abdominal pain, abdominal distension, and nausea.[5]

## Experimental Protocols

### PPAR $\delta$ Activation Assay (Representative Protocol)

This protocol describes a cell-based reporter gene assay to determine the potency of a test compound, such as Seladelpar, in activating the PPAR $\delta$  receptor.



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Caption: Workflow for a PPAR $\delta$  activation reporter assay.

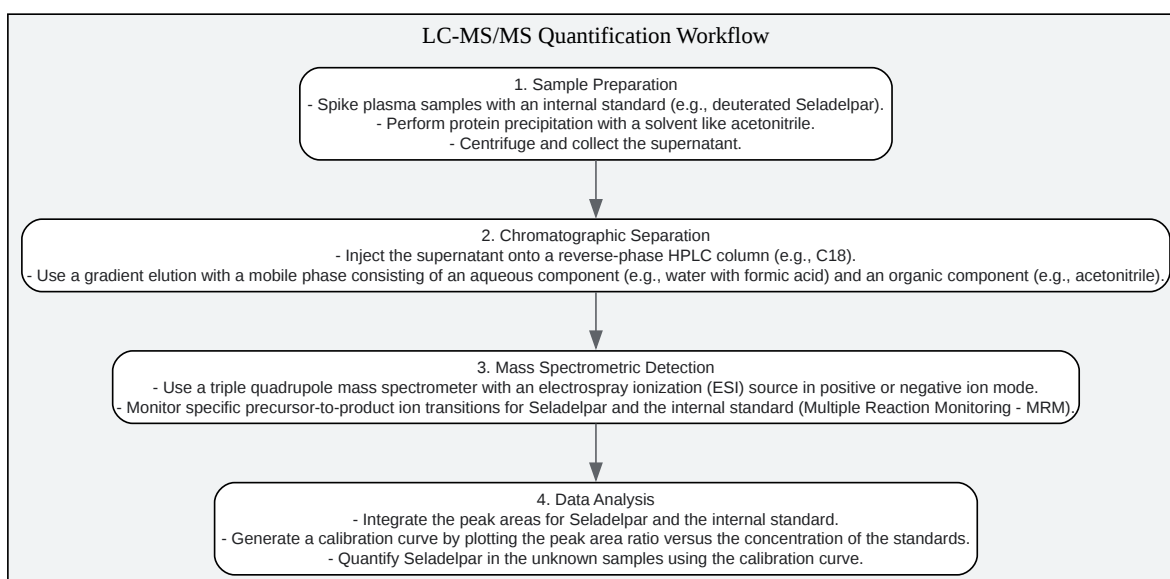
Methodology:

- Cell Culture and Transfection:
  - Maintain a suitable mammalian cell line, such as HEK293T, in appropriate growth medium.
  - Co-transfect the cells with a mammalian expression vector encoding the full-length human PPAR $\delta$  and a reporter plasmid containing multiple copies of a PPAR response element (PPRE) upstream of a luciferase gene. A co-transfection with a vector expressing Renilla luciferase can be used for normalization.
- Compound Treatment:
  - Plate the transfected cells into a 96-well plate.
  - Prepare serial dilutions of **Seladelpar sodium salt** and a known PPAR $\delta$  agonist (positive control) in the appropriate cell culture medium.
  - Add the compound dilutions to the cells and incubate.
- Incubation:
  - Incubate the plates for 24-48 hours at 37°C in a CO<sub>2</sub> incubator.
- Luciferase Assay:
  - Lyse the cells using a suitable lysis buffer.
  - Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.
  - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
  - Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

- Plot the normalized luciferase activity against the logarithm of the compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

## Quantification of Seladelpar in Biological Samples (Representative LC-MS/MS Protocol)

This protocol outlines a general method for the quantification of Seladelpar in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).



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Caption: Workflow for LC-MS/MS quantification of Seladelpar.

Methodology:



- Sample Preparation:
  - To a known volume of plasma, add an internal standard (e.g., a stable isotope-labeled version of Seladelpar).
  - Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
  - Vortex and centrifuge the samples to pellet the precipitated proteins.
  - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis:
  - Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., a C18 column).
  - Use a gradient elution with a mobile phase typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent (e.g., acetonitrile) as mobile phase B.
  - The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
  - Set the mass spectrometer to monitor specific precursor-to-product ion transitions for Seladelpar and its internal standard in Multiple Reaction Monitoring (MRM) mode.
- Data Analysis:
  - Integrate the chromatographic peaks corresponding to Seladelpar and the internal standard.
  - Calculate the peak area ratio of Seladelpar to the internal standard.
  - Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

- Determine the concentration of Seladelpar in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Conclusion

**Seladelpar sodium salt** is a potent and selective PPAR $\delta$  agonist with a well-defined mechanism of action that leads to the beneficial regulation of bile acid synthesis. Its pharmacokinetic profile supports once-daily oral dosing, and it has demonstrated significant clinical efficacy and a favorable safety profile in patients with primary biliary cholangitis. The experimental protocols provided in this guide offer a framework for further investigation into the pharmacological properties of this promising therapeutic agent. As research continues, Seladelpar holds the potential to become a cornerstone therapy for PBC and possibly other metabolic and inflammatory diseases.

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